5-(2-氟苯基)-1,3,4-噁二唑-2-胺

描述

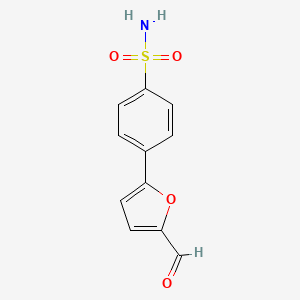

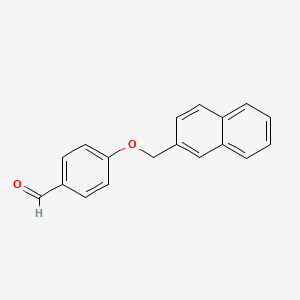

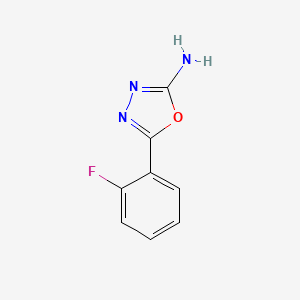

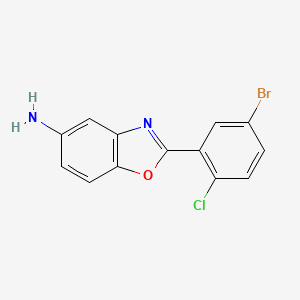

5-(2-Fluorophenyl)-1,3,4-oxadiazol-2-amine is a fluorinated heterocyclic compound that belongs to the class of 1,3,4-oxadiazoles. These compounds are of significant interest due to their diverse pharmacological properties and potential applications in medicinal chemistry. The presence of a fluorine atom on the phenyl ring can influence the biological activity of these molecules by affecting their lipophilicity and electronic properties.

Synthesis Analysis

The synthesis of fluorinated 1,3,4-oxadiazoles, such as 5-(2-Fluorophenyl)-1,3,4-oxadiazol-2-amine, can be achieved through various methods. One approach involves photochemical synthesis, where irradiation of precursor compounds in the presence of nitrogen nucleophiles leads to the formation of the desired oxadiazoles . Another method includes a linear strategy where key intermediates are cyclized and then treated with amines to yield the final amine derivatives . Additionally, a generalized synthesis starting from 3-amino-5-methyl-1,2,4-oxadiazole as a common synthon has been developed, which involves aroylation or alkanoylation followed by thermally-induced ring-degenerate equilibration and final acid hydrolysis .

Molecular Structure Analysis

The molecular structure of fluorinated 1,3,4-oxadiazoles is characterized by the presence of a five-membered oxadiazole ring containing two nitrogen atoms and one oxygen atom. The fluorine atom on the phenyl ring contributes to the unique electronic properties of these molecules. X-ray crystallography has been used to confirm the structures of related compounds and provides insight into the crystal packing of these heterocycles .

Chemical Reactions Analysis

Fluorinated 1,3,4-oxadiazoles undergo various chemical reactions, including solid-state acetylation, which is an anisotropic reaction leading to different products formed on different crystal facets . The reactivity of these compounds is influenced by the ambident nature of the oxadiazole ring, which allows for multiple reaction pathways.

Physical and Chemical Properties Analysis

The physical and chemical properties of 5-(2-Fluorophenyl)-1,3,4-oxadiazol-2-amine and related compounds are influenced by the presence of the fluorine atom and the oxadiazole ring. These properties include lipophilicity, electronic characteristics, and reactivity, which are important for their biological activity and potential applications. The compounds exhibit a range of biological activities, including anticancer, antibacterial, antioxidant, and anti-TB activities .

科学研究应用

抗癌应用

5-(2-氟苯基)-1,3,4-噁二唑-2-胺及其衍生物在癌症研究中展现出显著潜力。相关化合物的新型胺衍生物已在体外显示出对各种人类癌细胞系的抗癌活性(Vinayak, Sudha, & Lalita, 2017)。此外,含有类似分子结构的芳基乙酸唑类衍生物被发现对抗炎和镇痛有效,暗示了在与癌症相关的疼痛管理中的潜在应用(Amir, Saifullah, & Akhter, 2011)。

抗微生物特性

与5-(2-氟苯基)-1,3,4-噁二唑-2-胺相关的化合物已被合成并评估其抗微生物特性。例如,一项研究合成并测试了各种1,3,4-噁二唑衍生物,展示出显著的抗菌和抗真菌活性(Parikh & Joshi, 2014)。另一项研究合成了具有显著抗增殖和抗微生物活性的噁二唑类似物(Ahsan & Shastri, 2015)。

杀虫活性

一项关于新型2-氟苯基-5-芳基/环丙基-1,3,4-噁二唑的研究揭示了它们作为杀虫剂的有效性,特别是对抗军虫。这暗示了5-(2-氟苯基)-1,3,4-噁二唑-2-胺衍生物在农业中的潜在应用(Shi et al., 2000)。

液晶和聚合物化学应用

基于1,3,4-噁二唑的化合物,包括与5-(2-氟苯基)-1,3,4-噁二唑-2-胺相关的化合物,已被研究其液晶性能,表明在显示技术和先进材料中的潜在应用(Zhu et al., 2009)。此外,包括具有类似结构的氟化聚(1,3,4-噁二唑-醚-亚酰亚胺)在内的化合物已被合成,表现出高热稳定性和在高性能材料中的潜力(Hamciuc, Hamciuc, & Brumǎ, 2005)。

作用机制

Target of Action

Similar compounds have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various cellular targets.

Mode of Action

It’s known that such compounds can stimulate translational readthrough of premature termination codons . This suggests that the compound might interact with its targets, leading to changes in protein synthesis.

Biochemical Pathways

Similar compounds have been found to affect various biological activities , indicating that this compound may also influence multiple biochemical pathways and their downstream effects.

Pharmacokinetics

Similar compounds have been studied for their pharmacokinetic properties , suggesting that this compound may have similar properties affecting its bioavailability.

Result of Action

Similar compounds have been found to have diverse biological activities , suggesting that this compound may also have various effects at the molecular and cellular levels.

Action Environment

A safety data sheet for a similar compound provides some insights into how environmental factors might influence its action .

安全和危害

未来方向

属性

IUPAC Name |

5-(2-fluorophenyl)-1,3,4-oxadiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6FN3O/c9-6-4-2-1-3-5(6)7-11-12-8(10)13-7/h1-4H,(H2,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZHJJYLHTLIBEY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=NN=C(O2)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6FN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90350627 | |

| Record name | 5-(2-fluorophenyl)-1,3,4-oxadiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90350627 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

312272-59-6 | |

| Record name | 5-(2-fluorophenyl)-1,3,4-oxadiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90350627 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(4-Fluorophenyl)imidazo[2,1-b][1,3]benzothiazole](/img/structure/B1331012.png)